molecular formula C24H25N7O B2988492 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide CAS No. 1396846-09-5

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide

Cat. No. B2988492
CAS RN: 1396846-09-5
M. Wt: 427.512
InChI Key: XRWZRLRZGCPZIU-UHFFFAOYSA-N
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25N7O and its molecular weight is 427.512. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antagonists and Ligands

Research has identified various arylpiperazines as alpha 1-adrenoceptor (AR) subtype-selective antagonists, showcasing the potential for compounds within this class to influence receptor binding. Studies utilizing rabbit bladder neck as a predictive model for human lower urinary tract antagonism revealed that compounds, including those related to the structure of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide, display nanomolar affinity at alpha 1-AR subtypes prevalent in the human lower urinary tract, with significant selectivity over alpha 1D-AR. This research underscores the compound's relevance in developing treatments targeting urinary tract conditions (Elworthy et al., 1997).

Antimicrobial Agents

Thiazolidinone derivatives, synthesized from a related compound structure, exhibited significant antimicrobial activity against a range of bacteria and fungi. This showcases the potential of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide in the development of new antimicrobial agents, further contributing to the combat against resistant microbial strains (Patel et al., 2012).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b][1,6]naphthyridine, and pyrazolo[3,4-b]quinoline derivatives, has been facilitated by reactions involving similar complex structures. These studies contribute to a broader understanding of heterocyclic chemistry and offer insights into new synthetic pathways that may be applicable for pharmaceutical and material science applications (Jachak et al., 2006).

Antituberculosis Activity

Compounds within the same structural family have shown potent activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, for example, revealed compounds with considerable activity against tuberculosis strains, highlighting the potential of related compounds in tuberculosis research and therapy (Lv et al., 2017).

properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-quinolin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-16-13-17(2)31(29-16)23-8-7-22(27-28-23)30-11-9-18(10-12-30)24(32)26-20-14-19-5-3-4-6-21(19)25-15-20/h3-8,13-15,18H,9-12H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWZRLRZGCPZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(quinolin-3-yl)piperidine-4-carboxamide

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